molecular formula C11H7FN2O4 B5666836 N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide

N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5666836
M. Wt: 250.18 g/mol
InChI Key: WNUFDSYKVSCGHX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a furan ring substituted with a nitro group and a carboxamide group, along with a fluorophenyl group attached to the nitrogen atom of the carboxamide. The presence of both nitro and fluorophenyl groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Nitration of Furan: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Carboxylation: The nitrated furan is then subjected to carboxylation to introduce the carboxamide group. This can be achieved using various carboxylating agents under controlled conditions.

    Fluorophenyl Substitution: Finally, the carboxamide derivative is reacted with 2-fluoroaniline to attach the fluorophenyl group to the nitrogen atom of the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of N-(2-fluorophenyl)-5-aminofuran-2-carboxamide.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-5-nitrothiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    N-(2-fluorophenyl)-5-nitropyrrole-2-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.

    N-(2-fluorophenyl)-5-nitrobenzene-2-carboxamide: Similar structure with a benzene ring instead of a furan ring.

Uniqueness

N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings

Properties

IUPAC Name

N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUFDSYKVSCGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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